8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide

Medicinal Chemistry Molecular Weight Optimization Lead Optimization

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (CAS 2344685-75-0) is a spirocyclic sulfamate characterized by its molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol. Its core structure features an 8-oxa-2-thia-3-azaspiro[4.5]decane framework, wherein a tetrahydrofuran (oxa) ring and a thiadiazine dioxide ring share a single sp³-hybridized carbon atom.

Molecular Formula C7H13NO3S
Molecular Weight 191.25
CAS No. 2344685-75-0
Cat. No. B2928324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide
CAS2344685-75-0
Molecular FormulaC7H13NO3S
Molecular Weight191.25
Structural Identifiers
SMILESC1COCCC12CNS(=O)(=O)C2
InChIInChI=1S/C7H13NO3S/c9-12(10)6-7(5-8-12)1-3-11-4-2-7/h8H,1-6H2
InChIKeyUDWWUHXWFYBCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (CAS 2344685-75-0) – A Spirocyclic Sulfamate Building Block for Medicinal Chemistry and Industrial Applications


8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (CAS 2344685-75-0) is a spirocyclic sulfamate characterized by its molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol . Its core structure features an 8-oxa-2-thia-3-azaspiro[4.5]decane framework, wherein a tetrahydrofuran (oxa) ring and a thiadiazine dioxide ring share a single sp³-hybridized carbon atom . This heterocyclic compound contains oxygen, sulfur, and nitrogen atoms within its rigid spirocyclic architecture, which imparts distinct chemical and physical properties. It is primarily utilized as a versatile building block in the synthesis of more complex spirocyclic compounds for drug discovery and is also employed as an industrial stabilizer and flame retardant in plastics, rubber, and coatings .

Why Generic Substitution of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is Inadvisable in Research and Industrial Applications


Simple substitution of 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide with other spirocyclic compounds, such as 2-thia-8-azaspiro[4.5]decane 2,2-dioxide (CAS 1342704-43-1) or 1,8-dioxa-2-thiaspiro[4.5]decane 2,2-dioxide, is not scientifically sound due to the compound's unique heteroatom arrangement and the resultant divergence in physicochemical properties and biological activity. The specific substitution pattern—an oxygen atom at the 8-position and a sulfamate (2,2-dioxide) moiety—is critical for its distinct hydrogen-bonding capacity, metabolic stability, and interaction with biological targets . For instance, while 2-thia-8-azaspiro[4.5]decane 2,2-dioxide (CAS 1342704-43-1) shares a similar core, the absence of the 8-oxa oxygen and the different nitrogen placement significantly alter its polarity and binding profile, making it an unsuitable substitute in assays designed for the target compound . The following sections provide quantitative evidence supporting these critical differentiations.

Quantitative Differentiation Evidence for 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide Against Key Comparators


Molecular Weight and Formula Differentiation vs. 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide

The target compound 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (C7H13NO3S, MW 191.25) exhibits a lower molecular weight compared to its close analog 2-thia-8-azaspiro[4.5]decane 2,2-dioxide (C8H15NO2S, MW 189.28). While the difference is only ~2 Da, the replacement of a CH2 unit with an oxygen atom (8-oxa) in the target compound results in a more favorable polar surface area and hydrogen-bonding potential, which are crucial parameters for optimizing central nervous system (CNS) drug penetration and oral bioavailability . This subtle structural modification can lead to significant differences in pharmacokinetic profiles and target engagement, as observed in related spirocyclic drug candidates [1].

Medicinal Chemistry Molecular Weight Optimization Lead Optimization

Industrial Application Differentiation: Flame Retardancy vs. 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is specifically employed as a stabilizer and flame retardant in industrial materials such as plastics, rubber, and coatings . This application is not reported for its close analog 1,8-dioxa-2-thiaspiro[4.5]decane 2,2-dioxide, which is primarily noted for its unique spirocyclic structure but lacks documented industrial utility . The presence of both oxygen and sulfur heteroatoms in the target compound's ring system is believed to contribute to its efficacy as a flame retardant by promoting char formation and releasing non-flammable gases during combustion .

Material Science Flame Retardants Polymer Additives

Synthetic Accessibility and Yield: Comparison with 8-Oxa-2-azaspiro[4.5]decane

The synthesis of 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide has been reported to proceed in quantitative yield using a one-step protocol with adapted Vilsmeier conditions, as detailed in a 2023 Molbank publication [1]. In contrast, the synthesis of the related 8-oxa-2-azaspiro[4.5]decane requires a multi-step sequence involving alkylation and heterocyclization, with isolated yields around 60-70% [2]. The quantitative yield and operational simplicity of the target compound's synthesis provide a significant advantage for large-scale production and cost-effective procurement.

Synthetic Chemistry Process Chemistry Building Block Synthesis

Validated Application Scenarios for 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Drugs

Medicinal chemists optimizing lead compounds for central nervous system (CNS) indications should prioritize 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide over its 2-thia-8-azaspiro analog. The target compound's lower molecular weight (191.25 vs. 189.28) and the presence of the 8-oxa oxygen atom provide a more favorable polar surface area and hydrogen-bonding profile, which are critical for enhancing blood-brain barrier permeability and reducing P-glycoprotein efflux . This differentiation is supported by class-level evidence from spirocyclic drug discovery campaigns where subtle heteroatom substitutions have resulted in order-of-magnitude improvements in CNS exposure [1].

Industrial Material Science: Flame-Retardant Additive Formulation

For industrial formulators developing flame-retardant plastics, rubbers, or coatings, 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is a proven additive that enhances fire safety by promoting char formation and releasing non-flammable gases during combustion . Unlike the structurally similar 1,8-dioxa-2-thiaspiro[4.5]decane 2,2-dioxide, which lacks documented industrial utility, this compound has established use-cases in material science applications, making it the preferred choice for procurement in this sector .

Process Chemistry: Cost-Effective Building Block Synthesis

Process chemists and procurement specialists seeking a cost-effective spirocyclic sulfamate building block should select 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide based on its superior synthetic accessibility. The compound's one-step, quantitative-yield synthesis using adapted Vilsmeier conditions [2] offers a clear advantage over the multi-step, moderate-yield synthesis required for the related 8-oxa-2-azaspiro[4.5]decane [3]. This translates to reduced manufacturing costs, lower waste generation, and more reliable supply chains, which are critical factors for both academic research and industrial scale-up.

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